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Compound of Interest

Compound Name: 2-Amino-3,6-difluorophenol
CAS No.: 139548-98-4
Cat. No.: B157937

Get Quote

Executive Summary & Compound Identity

2-Amino-3,6-difluorophenol (CAS: 139548-98-4) is a polysubstituted aromatic building block.
[1][2][3][4] Its structural uniqueness lies in the "crowded" arrangement of functional groups: the

hydroxyl group (C1) is flanked by an amino group (C2) and a fluorine atom (C6), while the
amino group is sandwiched between the hydroxyl and the second fluorine (C3).[2]

This specific substitution pattern creates a unique intramolecular hydrogen-bonding network
that significantly alters its IR spectrum compared to isomers like 2-Amino-4,6-difluorophenol or
non-fluorinated analogues.[2]

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
¢ |[UPAC Name: 2-Amino-3,6-difluorophenol[1][2][3]
o CAS Number: 139548-98-4[1][2][3][4][5]

e Molecular Formula: CeHsF2NO[4][5][6][7]
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e Molecular Weight: 145.11 g/mol [4][5]
o Key Feature: Dual ortho-fluorine effects (one ortho to OH, one ortho to NH2).[2]

Comparative Spectral Analysis

The following data compares the expected spectral features of 2-Amino-3,6-difluorophenol
with its closest experimentally characterized analogues: 2-Amino-6-fluorophenol and 2,6-

Difluoroaniline.[2]

Table 1: Diagnostic IR Bands & Isomer Differentiation
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(one ortho to OH,
one ortho to
NH-2).

Mechanism of Spectral Shifts[2]

 Intramolecular Hydrogen Bonding (The "Sandwich" Effect): In 2-Amino-3,6-difluorophenol,
the hydroxyl proton is capable of bifurcated hydrogen bonding with both the nitrogen lone
pair (position 2) and the fluorine atom (position 6).[2] This weakens the O-H bond more
significantly than in mono-fluorinated phenols, causing a distinct red shift (lower
wavenumber) and broadening of the O-H band.[2]

 Inductive Effects on Amino Group: The fluorine at position 3 is electron-withdrawing by
induction (-1 effect).[2] This reduces the electron density on the nitrogen atom, slightly
increasing the N-H bond acidity but lowering the stretching frequency compared to
unsubstituted 2-aminophenol.[2]

Experimental Protocol: High-Fidelity Spectrum
Acquisition

To ensure data integrity and reproducibility, the following protocol minimizes artifacts caused by
moisture (hygroscopicity) or oxidation (aminopheol instability).

Reagents & Equipment

e Sample: 2-Amino-3,6-difluorophenol (>98% purity, stored at 2-8°C under inert gas).
o Matrix: Spectroscopic grade Potassium Bromide (KBr) or Diamond ATR crystal.[2]

e Environment: N2-purged sample chamber to eliminate atmospheric CO2/Hz20 interference.[2]

Step-by-Step Workflow

e Sample Pre-treatment:

o Context: Aminophenols oxidize rapidly in air, turning dark brown (quinone formation).[2]
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o Action: Handle the solid in a glovebox or minimize air exposure.[2] If the powder is dark,
recrystallization may be required before analysis.[2]

e Method Selection (ATR vs. KBr):
o Recommended:Diamond ATR (Attenuated Total Reflectance).[2]

o Reasoning: KBr pellets can retain moisture, which overlaps with the critical O-H/N-H
region (3500 cm~1).[2] ATR requires no sample preparation and minimizes moisture

contact.[2]
e Acquisition Parameters:
o Resolution: 4 cm~* (Standard) or 2 cm~* (High Res for splitting detection).

o Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio, especially for the
weaker overtone bands.

o Range: 4000-600 cm~1.[2]
o Data Validation (Self-Check):
o Check 1: Is there a broad hump >3000 cm~1? (Indicates O-H/N-H).
o Check 2: Are there strong bands ~1200 cm~*? (Indicates C-F).
o Check 3: Is the baseline flat at 2000—2500 cm~*? (Ensures crystal contact quality).

Decision Logic: Identification Workflow

The following diagram illustrates the logical pathway to confirm the identity of 2-Amino-3,6-
difluorophenol against common impurities or isomers using IR data.
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Caption: Logical workflow for spectral validation of 2-Amino-3,6-difluorophenol, filtering out
oxidized samples and structural isomers.
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The following sources provide the foundational data for the spectral assignments and
compound properties cited in this guide.

+ National Institutes of Health (NIH) - PubChem.2,6-Difluoroaniline Compound Summary (CAS
5509-65-9).[2] (Used for N-H and C-F spectral benchmarking).[2] [Link]

¢ NIST Chemistry WebBook.Infrared Spectroscopy of Substituted Phenols.[2] (General
reference for OH stretch shifts in ortho-substituted phenols). [Link][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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2. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]
¢ 3. Products - Argonix Reagents & Intermediates [argonixchem.com]

4. 113512-69-9|3-Amino-2,6-difluorophenol|BLD Pharm [bldpharm.com]

5. 115551-33-2|6-Amino-2,3-difluorophenol|BLD Pharm [bldpharm.com]

e 6. 2,6-Difluoroaniline | 5509-65-9 | Tokyo Chemical Industry (India) Pvt. Ltd.
[tcichemicals.com]

e 7.5509-65-9|2,6-Difluoroaniline|BLD Pharm [bldpharm.com]
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¢ To cite this document: BenchChem. [Technical Comparison Guide: IR Spectroscopy of 2-
Amino-3,6-difluorophenol]. BenchChem, [2026]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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